molecular formula C17H20N2O3 B7543541 [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate

[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate

Cat. No. B7543541
M. Wt: 300.35 g/mol
InChI Key: HIQGLFBBHAQPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that play a role in inflammation and cancer. The compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many diseases. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate in lab experiments include its potential applications in various fields, such as drug development and disease research. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the research of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action to better understand its biochemical and physiological effects. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method is complex, but it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

The synthesis of [2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate involves the reaction of cyclopropylamine with ethyl 4-(1H-indol-3-yl)butanoate in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(19-13-8-9-13)11-22-17(21)7-3-4-12-10-18-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,18H,3-4,7-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQGLFBBHAQPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC(=O)CCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.